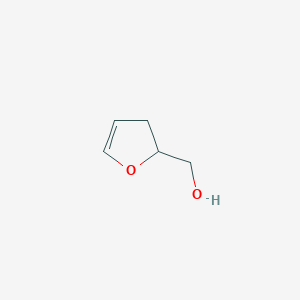![molecular formula C3H10N2O B14589060 2-[(Aminomethyl)amino]ethan-1-ol CAS No. 61413-47-6](/img/structure/B14589060.png)
2-[(Aminomethyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Aminomethyl)amino]ethan-1-ol, also known as N-(2-Hydroxyethyl)ethylenediamine, is a chemical compound with the molecular formula C4H12N2O. It is a colorless, viscous liquid with a mild ammoniacal odor. This compound is both an amine and an alcohol, making it a versatile intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Aminomethyl)amino]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Another method involves the distillation of the amine through a Vigreux column, followed by redistillation from solid sodium hydroxide (NaOH) and calcium hydride (CaH2). This process helps in obtaining a highly pure form of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using ethylenediamine and ethylene oxide. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The final product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(Aminomethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield simpler amines or alcohols. Substitution reactions can produce a wide range of derivatives, including halogenated compounds .
Scientific Research Applications
2-[(Aminomethyl)amino]ethan-1-ol has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(Aminomethyl)amino]ethan-1-ol involves its interaction with various molecular targets and pathways. As an amine and alcohol, it can participate in acid-base reactions, forming salts and water. These reactions are often exothermic, releasing heat. The compound’s hydroxyl group can also engage in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar in structure but lacks the additional amine group.
Diethanolamine: Contains two hydroxyl groups instead of one.
Triethanolamine: Contains three hydroxyl groups and is more complex in structure
Uniqueness
2-[(Aminomethyl)amino]ethan-1-ol is unique due to its combination of amine and alcohol functional groups, making it highly versatile in various chemical reactions and applications. Its ability to participate in both acid-base and hydrogen bonding interactions sets it apart from other similar compounds .
Properties
CAS No. |
61413-47-6 |
|---|---|
Molecular Formula |
C3H10N2O |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
2-(aminomethylamino)ethanol |
InChI |
InChI=1S/C3H10N2O/c4-3-5-1-2-6/h5-6H,1-4H2 |
InChI Key |
NWTYCFFQLWYXHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
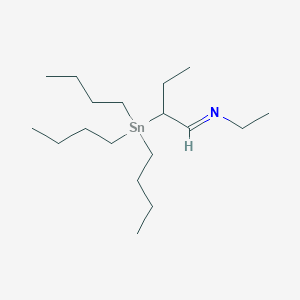
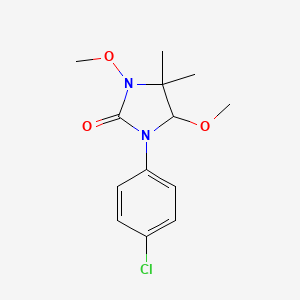

![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)


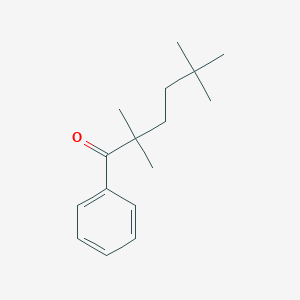

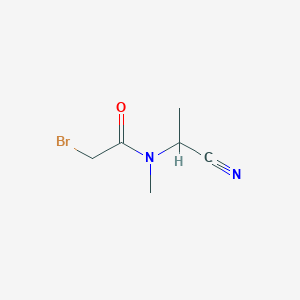
![2-[(3,4,5-Trichlorophenoxy)methyl]oxirane](/img/structure/B14589053.png)
